



Application Note and Protocol for HPLC Analysis of Lometrexol Disodium

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Compound of Interest		
Compound Name:	Lometrexol disodium	
Cat. No.:	B12397558	Get Quote

This document provides a detailed methodology for the quantitative analysis of **Lometrexol disodium** in biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Introduction

Lometrexol is an antifolate agent that inhibits folate-dependent enzymes crucial for cell replication. Accurate quantification of Lometrexol in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The described method is a sensitive and specific HPLC assay for determining Lometrexol concentrations in samples such as human serum and urine.[1] The protocol involves sample preparation to dissociate Lometrexol from proteins and convert it to a fluorescent derivative, followed by chromatographic separation and detection.[1]

Principle

The method utilizes a reversed-phase HPLC system to separate Lometrexol from other components in the sample matrix. To enhance sensitivity and specificity, the protocol incorporates a pre-column derivatization step. Lometrexol is first dissociated from folate-binding proteins by acidification.[1] Subsequently, it is oxidized to form a highly fluorescent derivative.

[1] This derivative is then injected into the HPLC system, separated on a C18 column, and quantified using a fluorescence detector.[1]

Experimental Protocol



Materials and Reagents

- Lometrexol disodium reference standard
- Acetonitrile (HPLC grade)
- Ammonium formate
- · Perchloric acid
- Manganese dioxide (MnO2)
- Water (HPLC grade)
- Human serum/urine (for calibration standards and quality controls)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector is required.

Parameter	Condition
HPLC Column	C18 reversed-phase column
Mobile Phase	A convex gradient of Acetonitrile and 0.1% Ammonium Formate, pH 7.0
Flow Rate	Not specified, typically 1.0 mL/min for standard analytical columns
Injection Volume	Not specified, typically 10-20 μL
Column Temperature	Not specified, typically ambient or controlled at 25-30 °C
Detection	Fluorescence Detector
Excitation Wavelength	Not specified in the abstract
Emission Wavelength	Not specified in the abstract



Preparation of Solutions

- Ammonium Formate Buffer (0.1%, pH 7.0): Dissolve an appropriate amount of ammonium formate in HPLC grade water and adjust the pH to 7.0.
- Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.1% ammonium formate buffer. The exact gradient program should be optimized for best separation.
- Standard Stock Solution: Accurately weigh and dissolve Lometrexol disodium in an appropriate solvent to prepare a stock solution of known concentration.
- Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known amounts of Lometrexol stock solution into the biological matrix (e.g., human serum or urine). The calibration curve should be linear between 5 and 300 nM.

Sample Preparation

- Acidification: Acidify the biological sample to pH 3.5 using ammonium formate to dissociate
 Lometrexol from folate-binding proteins.
- Protein Precipitation: Add perchloric acid to the acidified sample to precipitate serum proteins.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the protein-free supernatant.
- Oxidation: Add MnO2 to the supernatant and heat at 90°C for 10 minutes to oxidize Lometrexol into its fluorescent derivative.
- Filtration/Centrifugation: Remove the MnO2 by filtration or centrifugation.
- Injection: The resulting solution is ready for injection into the HPLC system.

Data Analysis



- Construct a calibration curve by plotting the peak area of the Lometrexol derivative against the corresponding concentration of the calibration standards.
- Determine the concentration of Lometrexol in the unknown samples by interpolating their peak areas from the calibration curve.
- The lower limit of quantification for this method is reported to be 5 nM.

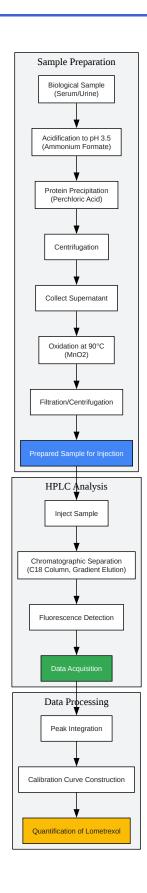
Method Validation Parameters

The following parameters should be evaluated to validate the HPLC method according to ICH guidelines:

Parameter	Specification
Linearity	5 to 300 nM in human serum and urine
Lower Limit of Quantification (LLOQ)	5 nM
Specificity	No interference from endogenous components
Accuracy & Precision	Within acceptable limits (typically ±15% for accuracy and <15% RSD for precision)
Recovery	Consistent and reproducible
Stability	Assessed under various storage and handling conditions

Workflow Diagram





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Caption: Workflow for HPLC analysis of Lometrexol disodium.



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References

- 1. Specific and sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of lometrexol and its polyglutamates in biologic samples -PubMed [pubmed.ncbi.nlm.nih.gov]
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